

A Researcher's Guide to the Spectroscopic Differentiation of Ethyl Pentynoate Positional Isomers

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Compound of Interest

Compound Name: *Ethyl 2-pentynoate*

Cat. No.: *B153080*

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In the landscape of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Positional isomers, molecules that share the same molecular formula but differ in the location of a functional group, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of three key positional isomers of ethyl pentynoate: **ethyl 2-pentynoate**, ethyl 3-pentynoate, and ethyl 4-pentynoate.

Understanding the subtle yet significant differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles is crucial for unambiguous characterization. While experimental data for the conjugated **ethyl 2-pentynoate** is readily available, data for the non-conjugated isomers, ethyl 3-pentynoate and ethyl 4-pentynoate, is less common. This guide will therefore leverage fundamental spectroscopic principles and data from analogous structures to present a comprehensive and predictive comparison, empowering researchers to confidently distinguish between these closely related compounds.

The Isomers: Structural Overview

The three isomers share the molecular formula $C_7H_{10}O_2$. The key structural difference lies in the position of the carbon-carbon triple bond, which fundamentally alters the electronic environment of the entire molecule and, consequently, its spectroscopic signature.

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